N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine
Description
N-{2-[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine is a synthetic coumarin derivative with a β-alanine side chain. Its core structure includes a chromen-2-one scaffold substituted with a butyl group at position 4, a methyl group at position 8, and a propanoyl-β-alanine moiety at position 7 via an ether linkage . This compound is hypothesized to exhibit enhanced solubility compared to its parent acid, 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid, due to the hydrophilic β-alanine residue.
Properties
Molecular Formula |
C20H25NO6 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
3-[2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]propanoic acid |
InChI |
InChI=1S/C20H25NO6/c1-4-5-6-14-11-18(24)27-19-12(2)16(8-7-15(14)19)26-13(3)20(25)21-10-9-17(22)23/h7-8,11,13H,4-6,9-10H2,1-3H3,(H,21,25)(H,22,23) |
InChI Key |
UNCCPQVPAPFZBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine typically involves the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, where phenols react with beta-keto esters in the presence of a strong acid catalyst.
Substitution Reactions: The butyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Esterification: The propanoyl group is attached via esterification, where the coumarin derivative reacts with propanoic acid or its derivatives.
Amidation: The final step involves the reaction of the esterified coumarin with beta-alanine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the coumarin core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring of the coumarin core can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted coumarins.
Scientific Research Applications
Chemical Properties and Structure
Molecular Details:
- Molecular Formula: C27H38N2O7
- Molecular Weight: 502.6 g/mol
- IUPAC Name: (2S)-2-[[(2S)-2-[[2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid
The compound features a chromen ring system, which is known for its interaction with various biological targets. The unique combination of functional groups in this structure contributes to its distinct chemical and biological properties.
Pharmaceutical Applications
N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine has been studied for its potential therapeutic effects:
Antimicrobial Activity:
Research indicates that compounds in the coumarin family exhibit antimicrobial properties. The chromen moiety can inhibit the growth of bacteria by interfering with essential enzymes like DNA gyrase, which is crucial for bacterial replication.
Anticancer Potential:
Studies have shown that this compound can induce apoptosis in cancer cells through mechanisms such as the intrinsic pathway activation, promoting cytochrome c release and caspase activation. Its ability to inhibit specific enzymes involved in cancer progression further underscores its potential as an anticancer agent.
Biochemical Research
The compound serves as a valuable building block in organic synthesis, allowing researchers to create diverse chemical libraries for drug discovery. Its unique structure facilitates the development of novel therapeutic agents targeting various diseases.
Agricultural Applications
Coumarin derivatives are being explored for their roles in plant protection. Their ability to inhibit pathogens can be harnessed in developing eco-friendly pesticides or fungicides.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth compared to standard antibiotics, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that the compound could induce apoptosis in breast cancer cells. Mechanistic investigations revealed that it activates caspases and disrupts mitochondrial membrane potential, leading to cell death.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules, such as proteins and nucleic acids. The coumarin core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in inflammatory pathways, reducing inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its β-alanine conjugation, distinguishing it from analogs with alternative amino acid residues or substituents. Key comparisons include:
Biological Activity
N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine is a compound that combines the structural features of a coumarin derivative with beta-alanine, potentially imparting unique biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C_{17}H_{20}N_{2}O_{5} |
| Molecular Weight | 336.35 g/mol |
| IUPAC Name | This compound |
The structural composition includes a coumarin moiety, which is known for various biological activities, and beta-alanine, an amino acid that plays a role in muscle metabolism.
The biological activity of this compound is likely influenced by both the coumarin and beta-alanine components.
-
Coumarin Derivative Activity :
- Coumarins exhibit a range of biological activities including antimicrobial , anti-inflammatory , and anticancer effects. The specific coumarin structure in this compound may inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thus exhibiting antimicrobial properties.
- Studies have shown that similar coumarin derivatives possess significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) with IC50 values in the low micromolar range .
- Beta-Alanine Effects :
Antimicrobial Activity
Research indicates that compounds containing the coumarin structure can exhibit strong antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains through inhibition of growth and biofilm formation.
Anticancer Activity
The anticancer potential of this compound can be attributed to its ability to induce apoptosis in cancer cells. Coumarins are known to activate apoptotic pathways, leading to cell death in malignant cells .
Anti-inflammatory Effects
Coumarin derivatives have been documented to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound may also contribute to reducing inflammation.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Cytotoxicity Studies :
- Performance Enhancement :
- Antioxidant Properties :
Summary
This compound represents a promising compound with multifaceted biological activities stemming from its unique structural components. Its potential as an antimicrobial agent, anticancer drug, and performance enhancer positions it as a candidate for further research and development in medicinal chemistry.
Future Directions
Further studies are warranted to fully elucidate the mechanisms underlying the biological activities of this compound. In vivo studies and clinical trials will be essential to assess its efficacy and safety profile comprehensively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
